molecular formula C13H16Cl2N2S B5704258 N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea

N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea

Cat. No. B5704258
M. Wt: 303.2 g/mol
InChI Key: RXLKBDRAIQZUET-UHFFFAOYSA-N
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Description

N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea, also known as CCDTU, is a chemical compound that has been widely studied in scientific research for its various biochemical and physiological effects. CCDTU is a thiourea derivative that is commonly used as a tool compound in various laboratory experiments to study the mechanisms of action of various biological processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea is not fully understood. However, it has been suggested that N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea may exert its effects by modulating various signaling pathways and transcription factors that are involved in the regulation of different biological processes. N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and immune response. N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea has also been shown to inhibit the production of reactive oxygen species (ROS) and to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea has been shown to induce apoptosis in different cell types.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea has several advantages as a tool compound in laboratory experiments. It is a stable compound that can be easily synthesized and purified. N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea is also relatively inexpensive compared to other tool compounds. However, N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea has some limitations as well. It is not a specific inhibitor of any particular signaling pathway or transcription factor. Therefore, its effects on different biological processes may not be fully understood.

Future Directions

There are several future directions for research on N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea. One area of research could be the development of more specific inhibitors of different signaling pathways and transcription factors. Another area of research could be the study of the effects of N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea on different disease models such as cancer, neurodegenerative diseases, and cardiovascular diseases. The use of N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea as a potential therapeutic agent for different diseases could also be explored. Finally, the study of the pharmacokinetics and pharmacodynamics of N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea could provide valuable information for its potential use in clinical settings.
Conclusion:
In conclusion, N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea is a chemical compound that has been widely used in scientific research to study various biological processes. It has several advantages as a tool compound in laboratory experiments, but also has some limitations. N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea has been shown to have various biochemical and physiological effects, and its mechanism of action is not fully understood. Future research on N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea could provide valuable insights into its potential use as a therapeutic agent for different diseases.

Synthesis Methods

N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea can be synthesized by reacting 2,4-dichloroaniline with cyclohexylisothiocyanate in the presence of a base such as sodium hydroxide. The reaction results in the formation of N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea as a white crystalline solid.

Scientific Research Applications

N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea has been extensively used in scientific research as a tool compound to study various biological processes. It has been used to study the effects of oxidative stress, inflammation, and apoptosis in different cell types. N-cyclohexyl-N'-(2,4-dichlorophenyl)thiourea has also been used to study the role of different signaling pathways in the regulation of various biological processes.

properties

IUPAC Name

1-cyclohexyl-3-(2,4-dichlorophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2S/c14-9-6-7-12(11(15)8-9)17-13(18)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLKBDRAIQZUET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-3-(2,4-dichlorophenyl)thiourea

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